3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol
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Overview
Description
3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol is an organoselenium compound characterized by the presence of a benzeneselenonyl group attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol typically involves the reaction of benzeneseleninic acid with a suitable cyclopentene derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of benzeneseleninic acid, followed by its reaction with the cyclopentene derivative under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the benzeneselenonyl group to a selenol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzeneselenonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol involves its interaction with various molecular targets. The benzeneselenonyl group can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and pathways. This compound may also interact with specific proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Benzeneseleninic Acid: A precursor in the synthesis of 3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol.
Selenocysteine: An amino acid containing selenium, known for its role in redox biology.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Uniqueness
This compound is unique due to its specific structural features, combining a benzeneselenonyl group with a cyclopentene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
79681-35-9 |
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Molecular Formula |
C15H20O3Se |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
1-butyl-3-phenylselenonylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C15H20O3Se/c1-2-3-10-15(16)11-9-14(12-15)19(17,18)13-7-5-4-6-8-13/h4-8,12,16H,2-3,9-11H2,1H3 |
InChI Key |
LQBCGFNGXMPEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC(=C1)[Se](=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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